molecular formula C11H14ClNO B6187681 2-(4-aminophenyl)cyclopentan-1-one hydrochloride CAS No. 2639437-67-3

2-(4-aminophenyl)cyclopentan-1-one hydrochloride

Cat. No.: B6187681
CAS No.: 2639437-67-3
M. Wt: 211.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-aminophenyl)cyclopentan-1-one hydrochloride is a chemical compound with a molecular formula of C11H14ClNO. It is a derivative of cyclopentanone, where the cyclopentanone ring is substituted with a 4-aminophenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)cyclopentan-1-one hydrochloride typically involves the reaction of 4-aminophenyl cyclopentanone with hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-30°C.

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acidic catalysts such as hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous flow reactors: To ensure consistent quality and yield.

    Automated synthesis: To reduce human error and increase production speed.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)cyclopentan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-aminophenyl)cyclopentan-1-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)cyclopentan-1-one hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopentanone ring can interact with hydrophobic regions. These interactions can affect the function of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)cyclopentan-1-one: Similar structure but with a nitro group instead of an amino group.

    2-(4-methylphenyl)cyclopentan-1-one: Similar structure but with a methyl group instead of an amino group.

Uniqueness

2-(4-aminophenyl)cyclopentan-1-one hydrochloride is unique due to its amino group, which allows it to participate in a wide range of chemical reactions and interact with biological molecules in specific ways. This makes it a valuable compound for various research applications.

Properties

CAS No.

2639437-67-3

Molecular Formula

C11H14ClNO

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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